molecular formula C11H16ClN3O2 B13444413 2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride

2'-methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride

Cat. No.: B13444413
M. Wt: 257.72 g/mol
InChI Key: CSLQONVCRAOLMA-UHFFFAOYSA-N
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Description

2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound features a unique spiro structure, which is known for its stability and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride typically involves multi-step reactions. One common method includes the use of an on-water [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone . This environmentally friendly strategy improves reaction efficiency and chemoselectivity, offering high yields and mild reaction conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as the use of water as a solvent and the avoidance of hazardous reagents, are likely to be emphasized to ensure sustainable and scalable production.

Chemical Reactions Analysis

Types of Reactions

2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies to understand its interaction with biological macromolecules.

    Medicine: It has potential therapeutic applications due to its stability and biological activity.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids, leading to modulation of biological pathways. The exact pathways and targets are still under investigation, but the compound’s unique structure suggests it may have multiple modes of action.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2’-methyl-2’H-spiro[piperidine-4,5’-pyrano[3,2-c]pyrazol]-7’(6’H)-one hydrochloride apart is its unique spiro structure, which provides enhanced stability and potential for diverse biological activities. This makes it a valuable compound for further research and development in various scientific fields.

Biological Activity

2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one hydrochloride is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a piperidine ring with a pyrano[3,2-c]pyrazole moiety, which contributes to its diverse pharmacological properties.

Structural Characteristics

The molecular formula of this compound is C11H15N3O2, with a molecular weight of 221.26 g/mol. The unique spiro structure of this compound allows for various chemical modifications, enhancing its potential applications in drug development.

PropertyValue
Molecular Formula C11H15N3O2
Molecular Weight 221.26 g/mol
IUPAC Name 2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one
InChI Key AMJLDJBNJSJTLH-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The spiro linkage and the heterocyclic rings contribute to its binding affinity and selectivity, potentially modulating various signaling pathways involved in disease processes.

Pharmacological Studies

Recent research has highlighted the antiproliferative properties of related spiropyrazoline derivatives. For instance, studies demonstrated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines including HL60 (human leukemia) and COLO205 (colon adenocarcinoma) cells. The IC50 values for these compounds were found to be as low as 9.4 µM/L for HL60 cells, indicating potent activity against leukemia cell lines .

Case Studies

  • Antiproliferative Activity : In vitro studies revealed that spiropyrazoline derivatives caused DNA damage and induced apoptosis in cancer cells. The comet assay indicated that these compounds could significantly damage DNA in tumor cells .
  • PARP1 Interaction : Docking studies suggested that these compounds could bind to the PARP1 active site, which is crucial for cancer cell survival. This interaction was confirmed through in vitro experiments showing degradation of the PARP1 enzyme .

Synthesis and Production

The synthesis of 2'-Methyl-2'H-spiro[piperidine-4,5'-pyrano[3,2-c]pyrazol]-7'(6'H)-one typically involves multi-step reactions starting from readily available precursors. A common method includes a [4 + 2] annulation reaction between a 2-methyl-3H-indolium salt and an α-bromo N-acyl hydrazone. Optimizing reaction conditions is essential for achieving higher yields and purity .

Synthesis Overview

  • Starting Materials : 2-methyl-3H-indolium salt and α-bromo N-acyl hydrazone.
  • Reaction Type : [4 + 2] annulation.
  • Optimization Techniques : Continuous flow reactors and environmentally friendly solvents are recommended to enhance efficiency and reduce waste.

Potential Applications

The unique structural properties of this compound make it valuable in various fields:

  • Cancer Therapy : Due to its antiproliferative effects.
  • Antimicrobial Activity : Potential use against Mycobacterium tuberculosis has been suggested based on related studies .
  • Neurological Disorders : Exploration of its therapeutic potential in diseases like Huntington's disease is ongoing .

Properties

Molecular Formula

C11H16ClN3O2

Molecular Weight

257.72 g/mol

IUPAC Name

2-methylspiro[6H-pyrano[3,2-c]pyrazole-5,4'-piperidine]-7-one;hydrochloride

InChI

InChI=1S/C11H15N3O2.ClH/c1-14-7-9-10(13-14)8(15)6-11(16-9)2-4-12-5-3-11;/h7,12H,2-6H2,1H3;1H

InChI Key

CSLQONVCRAOLMA-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C(=N1)C(=O)CC3(O2)CCNCC3.Cl

Origin of Product

United States

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